REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:8])([CH3:7])[C:3](OC)=[O:4].[CH2:9]([NH2:12])[CH2:10][CH3:11]>CO>[CH2:9]([NH:12][C:3](=[O:4])[C:2]([NH2:1])([CH3:8])[CH3:7])[CH2:10][CH3:11]
|
Name
|
26.3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left at a temperature of 100° C. for one week
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residual oil
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC(C(C)(C)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |